1-(2-furyl)-N-[(1-propyl-1H-pyrazol-3-yl)methyl]methanamine
Description
1-(2-Furyl)-N-[(1-propyl-1H-pyrazol-3-yl)methyl]methanamine is a nitrogen-containing heterocyclic compound featuring a furan ring linked to a methanamine backbone, which is further substituted with a propyl group on the pyrazole moiety. This structure combines electron-rich aromatic systems (furan and pyrazole) with a flexible alkyl chain, making it a candidate for diverse pharmacological and chemical applications.
Properties
Molecular Formula |
C12H18ClN3O |
|---|---|
Molecular Weight |
255.74 g/mol |
IUPAC Name |
N-(furan-2-ylmethyl)-1-(1-propylpyrazol-3-yl)methanamine;hydrochloride |
InChI |
InChI=1S/C12H17N3O.ClH/c1-2-6-15-7-5-11(14-15)9-13-10-12-4-3-8-16-12;/h3-5,7-8,13H,2,6,9-10H2,1H3;1H |
InChI Key |
FHXHMHCTHFPZFW-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C=CC(=N1)CNCC2=CC=CO2.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-furyl)-N-[(1-propyl-1H-pyrazol-3-yl)methyl]methanamine typically involves the reaction of 2-furylmethanamine with 1-propyl-1H-pyrazole-3-carbaldehyde under reductive amination conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium triacetoxyborohydride in an organic solvent like dichloromethane .
Industrial Production Methods
This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
1-(2-furyl)-N-[(1-propyl-1H-pyrazol-3-yl)methyl]methanamine can undergo various chemical reactions, including:
Oxidation: The furyl group can be oxidized to form furanones.
Reduction: The pyrazolyl group can be reduced to form pyrazolines.
Substitution: The methanamine linkage can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Furanones.
Reduction: Pyrazolines.
Substitution: Various substituted methanamines.
Scientific Research Applications
1-(2-furyl)-N-[(1-propyl-1H-pyrazol-3-yl)methyl]methanamine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(2-furyl)-N-[(1-propyl-1H-pyrazol-3-yl)methyl]methanamine involves its interaction with specific molecular targets. The furyl and pyrazolyl groups can engage in hydrogen bonding and π-π interactions with proteins and enzymes, modulating their activity. This compound may also interact with cellular receptors, influencing signal transduction pathways .
Comparison with Similar Compounds
1-(2-Furyl)-N-{[1-(2,2,2-Trifluoroethyl)-1H-Pyrazol-4-yl]Methyl}Methanamine (CAS 1856030-24-4)
- Key Difference : The pyrazole is substituted with a trifluoroethyl group instead of propyl.
- Molecular Formula : C₁₁H₁₃ClF₃N₃O (vs. C₁₁H₁₆N₄O for the target compound).
1-[3-(3-Fluorophenyl)-1-(3-Methylphenyl)-1H-Pyrazol-4-yl]-N-Methyl-N-[(1-Methyl-1H-Imidazol-2-yl)Methyl]Methanamine
- Key Difference : A bulky 3-fluorophenyl and 3-methylphenyl substituent on pyrazole, paired with an imidazole-methyl group.
- Impact : Increased steric bulk and aromaticity may enhance selectivity for hydrophobic binding pockets in receptors like serotonin or acetylcholine esterase .
Aromatic Ring Modifications
1-(Benzo[b]Thiophen-2-yl)-N-(4-Chlorobenzyl)-N-(Pyridin-3-ylMethyl)Methanamine
1-[2-(5-Fluoro-2-Methoxyphenyl)Cyclopropyl]-N-[(2-Methoxythiophen-3-yl)Methyl]Methanamine
- Key Difference : Cyclopropane core instead of pyrazole, with fluorophenyl and methoxythiophene groups.
Alkyl Chain and Functional Group Differences
N-(2-Hydroxy-1,1-Dimethylethyl)-3-Methylbenzamide
- Key Difference : Replaces methanamine with a benzamide group and a hydroxy-tert-butyl chain.
- Impact : The N,O-bidentate directing group facilitates metal-catalyzed C–H bond functionalization, useful in synthetic chemistry but distinct from the biological activity of methanamine derivatives .
Tabulated Comparison of Key Compounds
Research Findings and Implications
- Electron-Rich Aromatics : The furyl group in the target compound provides electron density that may enhance interactions with π-π stacking in enzyme active sites, contrasting with thiophene or benzo[b]thiophene analogs that offer sulfur-mediated interactions .
- Alkyl Chain Flexibility : The propyl substituent balances lipophilicity and metabolic stability. Trifluoroethyl or bulky aryl groups (e.g., 3-fluorophenyl) improve target selectivity but may reduce solubility .
- Safety Profile : Methanamine derivatives with methyl or propyl groups (e.g., 1-(1-(3-methoxyphenyl)-1H-pyrazol-4-yl)-N-methylmethanamine) are classified as Category 4 for oral toxicity, suggesting moderate safety risks compared to halogenated analogs .
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